molecular formula C11H15NO2 B1374041 4-Methyl-3-(oxolan-3-yloxy)aniline CAS No. 1339420-36-8

4-Methyl-3-(oxolan-3-yloxy)aniline

Cat. No.: B1374041
CAS No.: 1339420-36-8
M. Wt: 193.24 g/mol
InChI Key: GQNZJKNVZLBNCH-UHFFFAOYSA-N
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Description

4-Methyl-3-(oxolan-3-yloxy)aniline is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is characterized by the presence of a methyl group at the 4-position and an oxolan-3-yloxy group at the 3-position of the aniline ring. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-Methyl-3-(oxolan-3-yloxy)aniline is utilized in several scientific research fields, including:

    Chemistry: As a building block in organic synthesis and the development of new materials.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds and drug development.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “4-Methyl-3-(oxolan-3-yloxy)aniline” is not specified in the search results. Its biological activities may depend on the specific context of its use .

Safety and Hazards

The safety information for “4-Methyl-3-(oxolan-3-yloxy)aniline” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(oxolan-3-yloxy)aniline typically involves the reaction of 4-methyl-3-nitroaniline with oxirane in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the nitro group is reduced to an amino group, and the oxirane ring opens to form the oxolan-3-yloxy group .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(oxolan-3-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(oxolan-3-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-methyl-3-(oxolan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-2-3-9(12)6-11(8)14-10-4-5-13-7-10/h2-3,6,10H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNZJKNVZLBNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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